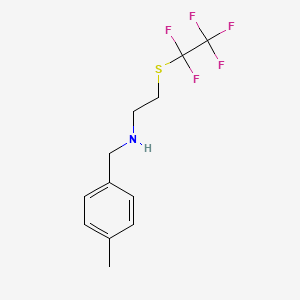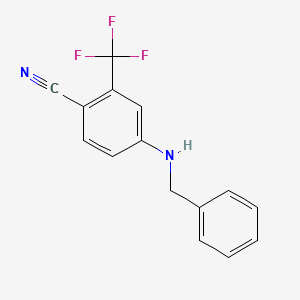
6-((4-Formylphenyl)ethynyl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-Formylphenyl)ethynyl)nicotinaldehyde is a chemical compound with the molecular formula C15H9NO2 and a molecular weight of 235.24 g/mol It is characterized by the presence of both aldehyde and ethynyl functional groups attached to a nicotinaldehyde core structure
准备方法
The synthesis of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where a halogenated nicotinaldehyde derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
化学反应分析
6-((4-Formylphenyl)ethynyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
6-((4-Formylphenyl)ethynyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity . These interactions can modulate various biological pathways, leading to the observed biological effects.
相似化合物的比较
6-((4-Formylphenyl)ethynyl)nicotinaldehyde can be compared with other similar compounds, such as:
6-((4-Methylphenyl)ethynyl)nicotinaldehyde:
6-((4-Nitrophenyl)ethynyl)nicotinaldehyde: The presence of a nitro group introduces different electronic properties, influencing the compound’s chemical behavior and biological activity.
6-((4-Hydroxyphenyl)ethynyl)nicotinaldehyde: The hydroxy group can form hydrogen bonds, altering the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
属性
分子式 |
C15H9NO2 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
6-[2-(4-formylphenyl)ethynyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H9NO2/c17-10-13-3-1-12(2-4-13)5-7-15-8-6-14(11-18)9-16-15/h1-4,6,8-11H |
InChI 键 |
IIDRDPYBJZQLMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C#CC2=NC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



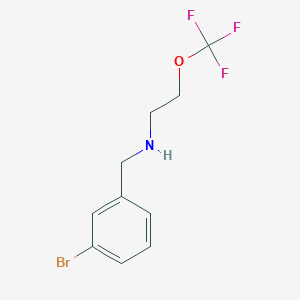
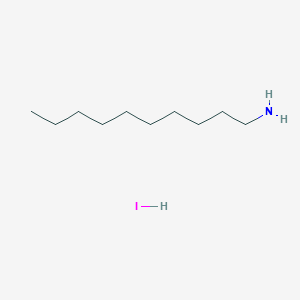
![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
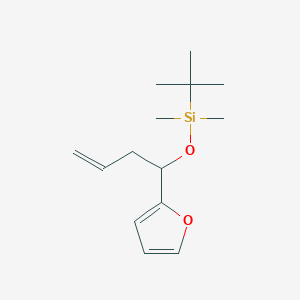
![2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid](/img/structure/B15052472.png)


![4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)
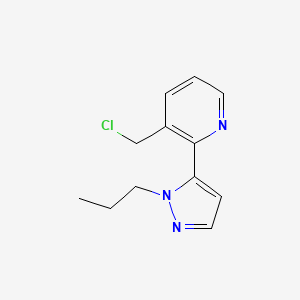
![7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15052525.png)

